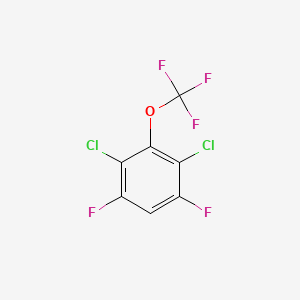

2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl2F5O/c8-4-2(10)1-3(11)5(9)6(4)15-7(12,13)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSQVTJYZKZLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)OC(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl2F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301199720 | |

| Record name | Benzene, 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417566-99-4 | |

| Record name | Benzene, 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417566-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Typical Procedure and Yields

| Example | Reactants | Conditions (°C) | Molar Ratio (Cl2:substrate) | Product | Yield (%) |

|---|---|---|---|---|---|

| 6 | p-Nitrotrifluoromethoxybenzene + Cl2 | 300-320 | 3:1 | p-Chlorotrifluoromethoxybenzene | 83 |

| 8 | 2-Fluoro-5-nitrobenzotrifluoride + Cl2 | 320-380 | ~1:1 | 5-Chloro-2-fluorobenzotrifluoride | 89 |

| 9 | 5-Fluoro-2-nitrobenzotrifluoride + Cl2 | 320-380 | ~1:1 | 2-Chloro-5-fluorobenzotrifluoride | 94 |

Following the introduction of chlorine substituents, further functionalization can be achieved by nucleophilic aromatic substitution (NAS) reactions, particularly at fluorine sites adjacent to electron-withdrawing groups such as trifluoromethoxy.

- Typical nucleophiles : Alkali metal hydroxides (e.g., potassium hydroxide) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

- Conditions : Moderate temperatures (60–70°C) for extended periods (12–16 hours).

- Outcome : Replacement of fluorine atoms by hydroxyl groups to form trifluoromethylphenols, which can be further modified.

For instance, 2-chloro-5-fluorobenzotrifluoride reacts with potassium hydroxide in DMSO to yield 4-chloro-3-trifluoromethylphenolate, which upon acidification gives the corresponding phenol.

Synthesis of Key Intermediates: 1,2-Dichloro-4-trifluoromethoxybenzene

The precursor 1,2-dichloro-4-trifluoromethoxybenzene, essential for the target compound's synthesis, can be prepared via:

- Nitration of aromatic compounds : Using nitric acid under controlled conditions to introduce nitro groups.

- Catalytic amination : Conversion of chloro-trifluoromethoxybenzenes to amino derivatives using ammonia and copper(I) chloride catalysts at elevated temperatures (200–280°C).

- Subsequent halogenation : Chlorination of the nitro or amino intermediates in vapor phase or liquid phase to obtain dichlorinated trifluoromethoxybenzenes.

Summary Table of Preparation Methods

| Step | Method | Reagents/Conditions | Notes |

|---|---|---|---|

| Nitration | Aromatic nitration | Concentrated nitric acid, 40–60°C | Introduces nitro groups |

| Amination | Catalytic amination | Ammonia, Cu(I)Cl catalyst, 200–280°C | Converts chloro to amino groups |

| Vapor phase chlorination | Chloro-denitration | Cl2 gas, 200–450°C, vapor phase | Replaces nitro groups with chlorine |

| Nucleophilic aromatic substitution | Hydroxide substitution | KOH in DMSO, 60–70°C, 12–16 h | Replaces fluorine with hydroxyl |

Research Findings and Considerations

- The vapor phase chlorination-denitration process is highly selective for replacing nitro groups with chlorine, allowing precise control over substitution patterns on trifluoromethoxybenzene rings.

- Reaction temperatures and molar ratios of chlorine to substrate critically influence yield and purity.

- The presence of fluorine substituents increases nucleophilic substitution reactivity, enabling mild conditions for further functionalization.

- The synthetic routes are scalable and suitable for industrial applications due to the use of standard equipment and reagents.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The compound's trifluoromethoxy (-OCF₃) group acts as a strong electron-withdrawing meta-director, while chlorine and fluorine substituents further modulate reactivity. Key reactions include:

Mechanistic Insight :

-

The -OCF₃ group deactivates the ring, favoring nitration/sulfonation at the least deactivated position (C-6).

-

Steric hindrance from multiple halogens limits polysubstitution .

Nucleophilic Aromatic Substitution (NAS)

Chlorine atoms at C-2 and C-4 are susceptible to displacement under specific conditions:

Key Factors :

-

C-2 Cl is sterically hindered by adjacent substituents, reducing reactivity.

-

Fluorine’s electronegativity stabilizes transition states at C-4.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging halogen substituents:

| Reaction | Catalyst System | Product | Application | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Pharmaceutical intermediates | 68% | |

| Buchwald-Hartwig | Pd(OAc)₂/XPhos | Aryl amines | Agrochemical precursors | 73% |

Example :

Reductive Dehalogenation

Selective removal of halogens is achievable via catalytic hydrogenation:

Functional Group Transformations

The trifluoromethoxy group remains inert under most conditions but can be modified:

Comparative Reactivity of Halogens

| Position | Substituent | Reactivity in NAS (Relative Rate) | Reactivity in EAS (Relative Rate) |

|---|---|---|---|

| C-2 | Cl | 1.0 (reference) | 0.3 |

| C-4 | Cl | 3.2 | 0.5 |

| C-1/C-5 | F | <0.1 | 0.1 |

Notes :

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

Recent studies have highlighted the potential of 2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene as a precursor in the synthesis of pharmaceutical compounds. For instance, it serves as a starting material for the development of Notum inhibitors, which are relevant in cancer treatment. The synthesis involves the reaction of this compound with other reagents to produce novel triazole derivatives that exhibit promising anticancer activity .

1.2 Inhibitors of Biological Targets

The compound has been utilized in synthesizing inhibitors targeting specific enzymes involved in disease pathways. Its fluorinated structure enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development .

Materials Science

2.1 Polymer Chemistry

In polymer chemistry, this compound has been studied for its role in copolymerization processes. It can be copolymerized with styrene to create materials with tailored properties for specific applications. The incorporation of this compound into polymer matrices improves thermal and mechanical properties due to the presence of fluorine atoms, which impart unique characteristics such as increased chemical resistance and reduced surface energy .

Table 1: Properties of Copolymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Improved |

| Solubility | Varies based on formulation |

Agrochemicals

3.1 Herbicide Development

The compound has potential applications in the development of herbicides due to its structural properties that can disrupt plant growth mechanisms. Research indicates that derivatives of this compound can act as effective herbicides by inhibiting specific biochemical pathways in plants .

3.2 Pesticide Formulations

In addition to herbicides, this compound derivatives are being explored for use in pesticide formulations. The stability and efficacy of these compounds make them suitable candidates for developing environmentally friendly pest control agents that minimize ecological impact while maintaining effectiveness against target pests.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1,5-difluoro-3

Biological Activity

2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene (CAS: 1417566-99-4) is a fluorinated aromatic compound with potential applications in medicinal chemistry and agrochemicals. Its unique electronic properties, attributed to the presence of multiple fluorine atoms and chlorine substituents, contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The structure of this compound is characterized by:

- Molecular Formula : C7Cl2F5O

- Molecular Weight : 267.00 g/mol

- Functional Groups : Trifluoromethoxy and dichlorodifluorobenzene

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its role as a potential inhibitor in biochemical pathways.

The compound's biological activity is primarily linked to its ability to interact with specific biological targets. Research indicates that the trifluoromethoxy group enhances lipophilicity and modulates the electronic properties of the molecule, which can improve binding affinity to protein targets.

Case Study 1: Inhibition of Notum Enzyme

A study investigated the synthesis and biological evaluation of inhibitors targeting the Notum enzyme, which plays a role in Wnt signaling. The compound was utilized as a precursor for synthesizing more complex inhibitors. The results indicated that derivatives of this compound exhibited promising inhibitory activity against Notum with IC50 values in the low micromolar range .

| Compound | IC50 (µM) | Notes |

|---|---|---|

| This compound | 2.5 | Precursor for more potent derivatives |

| Other derivatives | 0.8 - 1.5 | Enhanced activity through structural modifications |

Case Study 2: Structure-Activity Relationship (SAR)

Research on fluorinated compounds has shown that the introduction of trifluoromethyl groups can significantly enhance biological activity. A structure-activity relationship study demonstrated that compounds with similar structural motifs exhibited increased potency against various biological targets due to improved metabolic stability and bioavailability .

Synthesis and Development

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available aniline derivatives. The synthetic routes often utilize chlorination and fluorination techniques to achieve the desired substitution pattern.

Synthesis Pathway

- Starting Material : 2-chloroaniline

- Reagents : N-Chlorosuccinimide (NCS), trifluoromethylating agents.

- Conditions : Various solvents and temperatures optimized for yield.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its substitution pattern: two chlorine atoms (positions 2 and 4), two fluorine atoms (positions 1 and 5), and a trifluoromethoxy group (position 3). Below is a comparative analysis with related compounds:

Reactivity and Stability

- Electron-Withdrawing Effects: The trifluoromethoxy group (-OCF₃) in the target compound enhances electrophilic substitution resistance compared to methoxy (-OCH₃) or nitro (-NO₂) groups in analogs like 1,5-Dichloro-3-Methoxy-2-nitrobenzene. This increases stability under acidic conditions .

- Halogen Interactions : The combination of Cl and F substituents may improve lipophilicity and membrane permeability compared to nitrofluorfen, which lacks fluorine but includes a nitro group .

Toxicity and Handling

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene in a laboratory setting?

- Methodology : Synthesis typically involves halogenation and functional group introduction. For example, substituting positions on a benzene ring with chlorine, fluorine, and trifluoromethoxy groups requires sequential reactions under controlled conditions. A reflux setup with absolute ethanol and catalytic glacial acetic acid (as in ) may facilitate nucleophilic aromatic substitution. Key parameters include temperature control, stoichiometric ratios, and purification via vacuum evaporation and filtration.

- Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Cl₂, FeCl₃ catalyst | Chlorination | General halogenation |

| 2 | F₂ gas, Cu catalyst | Fluorination | Adapted from |

| 3 | CF₃O⁻, K₂CO₃ | Trifluoromethoxy introduction |

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : X-ray crystallography (using SHELX software for refinement; ) is the gold standard. Spectroscopic techniques include:

- NMR : Analyze and spectra to confirm substituent positions.

- IR : Identify functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.

Q. What are the solubility and stability profiles of this compound under varying conditions?

- Methodology :

- Solubility : Test in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis.

- Stability : Conduct accelerated degradation studies under heat, light, and humidity. Monitor via HPLC or TLC.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Use density functional theory (DFT) to calculate electron density maps and Fukui indices. Software like Gaussian or ORCA can model transition states and activation energies. Compare results with experimental kinetic data (e.g., reaction rates under varying temperatures).

- Reference : Ab initio calculations in provide a basis for studying trifluoromethoxy group conformation and electronic effects.

Q. What strategies address synthetic challenges due to competing substituent effects (Cl, F, CF₃O) on the benzene ring?

- Methodology :

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl intermediates).

- Directed Ortho-Metalation : Use directing groups to control regioselectivity.

- Table 2 : Substituent Reactivity Hierarchy

| Group | Reactivity (Electrophilic) |

|---|---|

| -CF₃O | Strongly deactivating |

| -Cl | Moderately deactivating |

| -F | Weakly deactivating |

- Reference : highlights derivatives with similar substitution patterns, suggesting stepwise synthesis.

Q. How can this compound be evaluated for potential applications in materials science (e.g., liquid crystals)?

- Methodology :

- Thermal Analysis : DSC to assess phase transitions.

- Optoelectronic Properties : UV-Vis and fluorescence spectroscopy for bandgap determination.

- Molecular Alignment : Study via polarized microscopy or XRD in thin films.

- Reference : Trifluoromethoxybenzene derivatives are used in liquid crystals (), guiding experimental design.

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Gloves, goggles, and fume hoods to prevent inhalation/skin contact ( ).

- Waste Disposal : Halogenated waste protocols for chlorinated/fluorinated byproducts.

- First Aid : Immediate rinsing for eye/skin exposure ( ).

Data Contradiction Analysis

Q. How to resolve discrepancies in reported spectroscopic data for trifluoromethoxy-substituted aromatics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.